molecular formula C15H13NO3 B5234944 4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5234944
M. Wt: 255.27 g/mol
InChI Key: SEXDDVCKKZIAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. It belongs to the class of heterocyclic compounds and has a unique structure that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It may also have anti-inflammatory and anti-viral effects by modulating the immune response.
Biochemical and Physiological Effects
Studies have shown that 4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. It has also been shown to have low toxicity towards normal cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in lab experiments include its unique structure, potential therapeutic applications, and low toxicity towards normal cells. However, its synthesis can be challenging and time-consuming, and more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

Could include:
1. Developing more efficient and cost-effective synthesis methods for the compound.
2. Conducting pre-clinical studies to evaluate its efficacy and safety in animal models.
3. Investigating its potential as a combination therapy with other anti-cancer agents.
4. Exploring its potential as an anti-viral agent against emerging viruses such as COVID-19.
5. Studying its effects on other signaling pathways and enzymes involved in cancer growth and proliferation.
6. Developing new formulations and delivery methods to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the reaction of 2,5-dioxo-pyrrolidin-1-yl-acetic acid methyl ester with 3-methylphenylhydrazine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure compound.

Scientific Research Applications

The unique structure of 4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has attracted the attention of researchers in the field of medicinal chemistry. It has been studied for its potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.

properties

IUPAC Name

2-(3-methylphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-8-3-2-4-9(7-8)16-14(17)12-10-5-6-11(19-10)13(12)15(16)18/h2-7,10-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXDDVCKKZIAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-4,7-epoxy-2-(3-methylphenyl)-

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